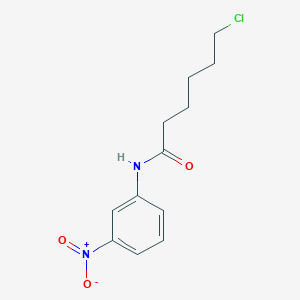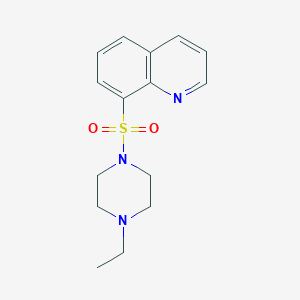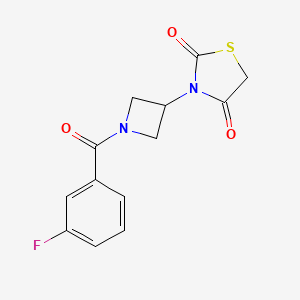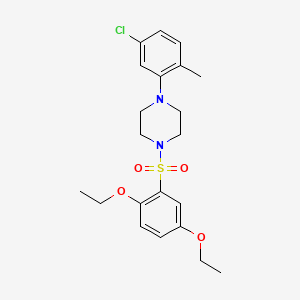![molecular formula C15H14F3N3O2 B2970836 N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea CAS No. 339025-51-3](/img/structure/B2970836.png)
N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea” is a chemical compound with the molecular formula C35H36F3N3O4 . It is a non-polymer type molecule . The molecular weight of this compound is 619.673 .
Molecular Structure Analysis
The molecular structure of this compound includes a variety of functional groups. It has a urea group, a pyridinyl group, and a phenyl group . The compound also contains a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 619.673 . It has a complex structure with 81 atoms, including one chiral atom, and 84 bonds . More specific properties like melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Metallo-Supramolecular Assemblies
A study explored the use of di-(m-pyridyl)-urea ligands, similar in structure to N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea, for the self-assembly of metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These assemblies are generated in equilibrium in DMSO and DMF and characterized using NOESY experiments, crystallography, and ESI FTICR mass spectrometry. The study highlights the potential of these compounds in the design of new materials with specific properties through controlled assembly and metal coordination (Troff et al., 2012).
Cytokinin Activity in Plant Biology
N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds structurally related to the one , have been synthesized and tested for their cytokinin activity in tobacco callus bioassay. These derivatives exhibit a range of activities, suggesting their potential use in agricultural and horticultural applications to promote plant growth and development (Takahashi et al., 1978).
CNS Agents
Research into N-aryl-N'-(1-methyl-2-pyrolidinylidene)ureas, which share a similar urea functionality, showed that these compounds have anxiolytic and muscle-relaxant properties. This opens up possibilities for their use in developing new treatments for disorders of the central nervous system (Rasmussen et al., 1978).
Ionic Liquids and Anion Binding
Studies have also delved into the synthesis and characterization of urea derivatives leading to the formation of thiouronium salts and room temperature ionic liquids. These compounds exhibit unique properties such as ion-pair binding and anion tuning, relevant for applications in green chemistry and materials science (Stojanovic et al., 2010).
Microbial Degradation of Fertilizers
Methyleneureas, related to the urea derivatives , have been investigated for their breakdown by microorganisms. This research provides insights into the use of such compounds as slow-release nitrogen fertilizers and their environmental impact, demonstrating the microbial pathways for degradation (Jahns & Kaltwasser, 2000).
Mécanisme D'action
Target of Action
It contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the potency and selectivity of drugs .
Biochemical Pathways
Trifluoromethyl-containing compounds are often involved in a wide range of biochemical pathways due to their ability to form strong bonds with various biological targets .
Pharmacokinetics
The trifluoromethyl group is often used to improve the metabolic stability of drugs .
Propriétés
IUPAC Name |
1-methyl-3-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-19-14(23)20-12-5-2-10(3-6-12)8-21-9-11(15(16,17)18)4-7-13(21)22/h2-7,9H,8H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTAVCADXGCQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)



![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)



![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)
![5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2970769.png)
![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)
![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)
![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)
